molecular formula C19H16ClN3O3S B2815466 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 1009515-54-1

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No.: B2815466
CAS No.: 1009515-54-1
M. Wt: 401.87
InChI Key: DAKROKFRUCKCNJ-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a heterocyclic compound featuring a thienopyrazole core fused with a 3-chlorophenyl substituent and a 2-methoxybenzamide moiety. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the methoxy substituent on the benzamide could influence electronic properties and metabolic stability. Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being widely used for small-molecule analysis .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-17-8-3-2-7-14(17)19(24)21-18-15-10-27(25)11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKROKFRUCKCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the methoxybenzamide moiety is attached through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxido group back to a thioether.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield a sulfone derivative, while reduction with LiAlH4 would produce a thioether.

Scientific Research Applications

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogues

Fluorinated Benzamide Derivative

A closely related compound, N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4), differs only in the benzamide substituent (2-fluoro vs. 2-methoxy). Key comparisons include:

  • Lipophilicity : The methoxy group (logP contribution ~0.5) increases lipophilicity relative to fluorine (logP ~0.14), which could enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Methoxy groups are prone to O-demethylation, whereas fluorine is metabolically inert, suggesting divergent pharmacokinetic profiles .
Table 1: Structural and Hypothetical Property Comparison
Compound Substituent (Benzamide) logP (Predicted) Metabolic Vulnerability
Target Compound (2-methoxy) -OCH₃ ~3.2 Moderate (O-demethylation)
Fluorinated Analog (2-fluoro) -F ~2.8 Low

Benzothiazole-Based Analogues

A patent (EP3348550A1) describes benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide . While structurally distinct, these compounds share the 3-chlorophenylacetamide motif. Key differences include:

  • Core Heterocycle: Benzothiazole vs. thienopyrazole. Benzothiazoles often exhibit stronger π-π stacking interactions due to their planar structure.
  • Substituent Effects : The trifluoromethyl group in benzothiazole derivatives enhances electronegativity and may improve target selectivity in enzyme inhibition .

Methodological Considerations in Structural Analysis

Crystallographic data for analogues (e.g., the fluorinated derivative) are likely refined using programs like SHELXL , which enables precise modeling of anisotropic displacement parameters and hydrogen bonding networks . Computational tools such as WinGX and ORTEP facilitate visualization of molecular geometry and packing interactions, though specific data for the target compound remain unpublished .

Hypothetical Bioactivity Implications

  • Thienopyrazole vs.
  • Substituent Trade-offs : The methoxy group’s electron-donating nature could enhance interactions with polar residues in binding pockets, whereas fluorine’s electronegativity might favor hydrophobic contacts.

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by functionalization of substituents. Key steps and conditions include:

StepReagents/ConditionsCritical ParametersReference
CyclizationThioketones + hydrazines in THF, refluxAnhydrous conditions, temperature control (60–80°C)
Chlorophenyl Introduction3-Chlorophenyl boronic acid, Suzuki coupling (Pd catalysts)Oxygen-free environment, precise stoichiometry
Methoxybenzamide Coupling2-Methoxybenzoyl chloride, DMF, base (e.g., Et₃N)Solvent polarity, reaction time (12–24 hrs)

Methodological Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation during cyclization .
  • Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) to optimize quenching times .

Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?

Answer:
A combination of techniques ensures structural integrity and purity:

TechniqueApplicationKey IndicatorsReference
1H/13C NMR Confirm substitution patterns and stereochemistryδ 7.2–8.0 ppm (aromatic protons), δ 165–170 ppm (amide C=O)
IR Spectroscopy Identify functional groups (e.g., C=O, S-O)ν 1670–1690 cm⁻¹ (amide I band), ν 1040–1060 cm⁻¹ (S-O stretch)
Mass Spectrometry (HRMS) Verify molecular ion and fragmentation[M+H]⁺ or [M+Na]⁺ peaks matching theoretical mass
HPLC Purity assessment (>95%)Retention time consistency, absence of secondary peaks

Note: Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

Advanced: How can researchers resolve discrepancies in reported biological activities across different assays?

Answer:
Contradictory bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions or target specificity. Strategies include:

  • Assay Standardization:
    • Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize results .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Meta-Analysis:
    • Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Example: A study noted conflicting COX-2 inhibition results due to variations in enzyme source (human recombinant vs. murine); re-testing with standardized recombinant protein resolved discrepancies .

Advanced: What mechanistic approaches elucidate interactions between this compound and biological targets?

Answer:
Mechanistic studies require a blend of experimental and computational tools:

  • Molecular Docking:
    • Use software like AutoDock Vina to model binding poses with targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .
  • Kinetic Studies:
    • Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Structural Biology:
    • Co-crystallization with target proteins (if feasible) or cryo-EM for large complexes .

Case Study: Docking simulations predicted hydrogen bonding between the methoxy group and Thr338 in PDE4B; site-directed mutagenesis confirmed this interaction’s role in inhibitory activity .

Advanced: How should reaction conditions be modified to address low yields during cyclization?

Answer:
Cyclization challenges (e.g., <50% yield) often stem from competing side reactions. Optimize by:

ParameterAdjustmentRationaleReference
Solvent Switch from THF to DMFHigher polarity stabilizes transition state
Catalyst Add CuI (5 mol%)Facilitates C-N bond formation in heterocycles
Temperature Reduce from 80°C to 60°CMinimizes decomposition of sensitive intermediates

Troubleshooting:

  • Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive steps .
  • Employ microwave-assisted synthesis to reduce reaction times and improve efficiency .

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